(R)-Oxybutynin-d10 certificate of analysis and purity

Author: BenchChem Technical Support Team. Date: December 2025



Technical Guide: (R)-Oxybutynin-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-Oxybutynin-d10**, a deuterated analog of the active enantiomer of oxybutynin. This document details its chemical properties, purity, and relevant analytical methodologies, designed to support research and development activities.

Certificate of Analysis and Purity

While a specific Certificate of Analysis for a single batch of **(R)-Oxybutynin-d10** is not publicly available, the information compiled from leading suppliers provides key quality and characteristic data. Isotope-labeled standards like **(R)-Oxybutynin-d10** are crucial for pharmacokinetic and metabolic studies, serving as internal standards for quantitative analysis.

Table 1: Chemical and Physical Data for (R)-Oxybutynin-d10



Parameter	Value	Source
IUPAC Name	4-(bis(ethyl-d5)amino)but-2-yn- 1-yl (R)-2-cyclohexyl-2- hydroxy-2-phenylacetate	Daicel Pharma Standards[1]
CAS Number	1189190-67-7 (Free Base)	Daicel Pharma Standards[1]
Molecular Formula	C22H21D10NO3 (Free Base); C22H22D10CINO3 (HCI Salt)	Daicel Pharma Standards[1]
Molecular Weight	367.56 g/mol (Free Base); 404.01 g/mol (HCl Salt)	Daicel Pharma Standards[1]
Solubility	Methanol	Daicel Pharma Standards[1]
Storage Condition	2-8°C	Daicel Pharma Standards[1]

Table 2: Typical Purity and Isotopic Enrichment



Analysis	Specification	Notes
Purity	≥98% (by HPLC)	Purity is typically determined by High-Performance Liquid Chromatography (HPLC). The exact purity is lot-specific and would be detailed on the Certificate of Analysis provided with the purchased material.
IsotopicEnrichment	≥99% Deuterium Incorporation	The high isotopic enrichment ensures minimal interference from the non-deuterated analog in mass spectrometry-based assays.
EnantiomericPurity	≥99% (R)-enantiomer	The enantiomeric purity is critical as the pharmacological activity of oxybutynin resides predominantly in the (R)-enantiomer. Chiral HPLC methods are employed to determine this.

Mechanism of Action: Signaling Pathway

Oxybutynin is an anticholinergic agent that exerts its effects by acting as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2][3] The (R)-enantiomer is the more potent of the two stereoisomers.[4] Its primary therapeutic action is the relaxation of the bladder's detrusor smooth muscle, which is mediated mainly through the blockade of M3 muscarinic receptors.[5][6] This action reduces involuntary contractions of the bladder, thereby alleviating symptoms of overactive bladder such as urgency and frequency.[3] In addition to its antimuscarinic effects, oxybutynin also possesses direct muscle relaxant and local anesthetic properties.[6][7]





Click to download full resolution via product page

Caption: Mechanism of Action of (R)-Oxybutynin

Experimental Protocols

The following are representative experimental protocols for the analysis of **(R)-Oxybutynin-d10**. These are based on validated methods for oxybutynin and its metabolites and can be adapted for the deuterated standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of (R)-Oxybutynin-d10.

Workflow:

Caption: HPLC Purity Analysis Workflow

Methodology:

- Chromatographic System: A standard HPLC system with a UV detector.
- Column: Symmetry C18 (250 x 4.6 mm, 5 μm particle size) or equivalent.[8][9]
- Mobile Phase: A mixture of 1% orthophosphoric acid, acetonitrile, and methanol in a ratio of 40:45:15 (v/v/v).[8][9]
- Flow Rate: 1.0 mL/min.[8][9]
- Injection Volume: 20 μL.[8][9]



- Detection: UV at 205 nm.[8][9]
- Standard Preparation: Accurately weigh and dissolve **(R)-Oxybutynin-d10** in the mobile phase to a known concentration (e.g., 100 μg/mL).
- Sample Preparation: Prepare the sample in the mobile phase at a concentration similar to the standard.
- Analysis: Inject the standard and sample solutions into the HPLC system. The purity is
 calculated by comparing the peak area of the main component to the total peak area of all
 components in the chromatogram.

Enantiomeric Purity by Chiral HPLC

This method is used to determine the enantiomeric excess of the (R)-isomer.

Methodology:

- Chromatographic System: HPLC with a UV detector.
- Column: Lux® i-Amylose-3 immobilized polysaccharide-based chiral stationary phase or a similar chiral column.
- Mobile Phase: A mixture of Hexane and Isopropanol with 0.1% Diethylamine (80:20 v/v).
- Flow Rate: 0.6 mL/min.
- Injection Volume: 10 μL.
- Detection: UV, wavelength to be optimized (e.g., 220 nm).
- Sample Preparation: Dissolve the (R)-Oxybutynin-d10 sample in the mobile phase.
- Analysis: The separation of the (R) and (S) enantiomers is achieved on the chiral column.

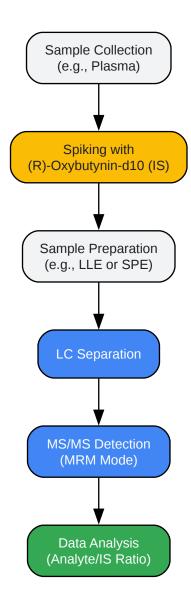
 The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Quantification in Biological Matrices by LC-MS/MS



(R)-Oxybutynin-d10 is an ideal internal standard for the quantification of (R)-Oxybutynin in biological samples like plasma or urine.

Workflow:



Click to download full resolution via product page

Caption: Bioanalytical Workflow using LC-MS/MS

Methodology:

• System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).



- Sample Preparation:
 - To a known volume of the biological sample (e.g., 100 μL of plasma), add a precise amount of (R)-Oxybutynin-d10 internal standard solution.[10]
 - Perform protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard. A common LLE solvent is nhexane.[10]
 - Evaporate the organic layer and reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Column: UPLC BEH C18 (2.1 × 100 mm, 1.7 μm) or equivalent.[10]
 - Mobile Phase: Methanol-water (containing 2 mmol/L ammonium acetate and 0.1% formic acid; 90:10, v/v).[10]
 - Flow Rate: Adapted for the specific column dimensions.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Oxybutynin: m/z 358.2 → 142.2[11]
 - (R)-Oxybutynin-d10 (IS): The precursor ion will be approximately m/z 368.2 (M+10+H)⁺. The product ion would likely be the same as the non-deuterated form (m/z 142.2), assuming the deuterium labels are on the diethylamino group which is lost. This transition must be empirically determined.
- Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte
 to the internal standard against the concentration of the analyte. The concentration of
 oxybutynin in the unknown samples is then determined from this curve.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. R-Oxybutynin-D10 Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Decoding Oxybutynin Chloride: A Comprehensive Study of its R&D Trends [synapse.patsnap.com]
- 3. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]
- 4. OXYBUTYNIN (PD009572, XIQVNETUBQGFHX-UHFFFAOYSA-N) [probes-drugs.org]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. droracle.ai [droracle.ai]
- 7. Oxybutynin | C22H31NO3 | CID 4634 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchps.com [jchps.com]
- To cite this document: BenchChem. [(R)-Oxybutynin-d10 certificate of analysis and purity].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616525#r-oxybutynin-d10-certificate-of-analysis-and-purity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com